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Compound of Interest

2-(3-Bromophenyl)-2-
Compound Name:

methylpropylamine HC/
CAS No.: 1365271-44-8
Cat. No.: B1378081

Get Quote

Executive Summary & Compound Identity

2-(3-Bromophenyl)-2-methylpropylamine Hydrochloride is a specific structural isomer of the
phenethylamine class, characterized by a gem-dimethyl substitution at the

-position relative to the amine. Unlike its regioisomer Phentermine (

-dimethylphenethylamine), which places the steric bulk adjacent to the nitrogen, this scaffold
positions the gem-dimethyl group at the benzylic carbon.

This structural modification fundamentally alters the pharmacokinetic and pharmacodynamic
profile, creating a scaffold often utilized to probe Trace Amine Associated Receptor 1 (TAAR1)
activity and Serotonin Transporter (SERT) selectivity, while mitigating the classical
psychostimulant effects associated with

-methylated amphetamines.

Chemical Identity
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Detail

IUPAC Name

2-(3-Bromophenyl)-2-methylpropan-1-amine
hydrochloride

Common Reference

-Dimethyl-3-bromophenethylamine HCI

CAS Number

1365271-44-8 (HCI salt); 90433-21-9 (Free

base)

Molecular Formula

Molecular Weight

264.59 g/mol

Structural Class

-Aryl-isobutylamine

Structural Analysis & Bioisosterism

The core scaffold, 2-phenyl-2-methylpropylamine, represents a "reversed" steric arrangement

compared to phentermine.

Regioisomer Comparison

¢ Phentermine:

. The gem-dimethyl group protects the

-carbon from metabolic deamination by MAO, but the amine is sterically hindered.

e Target Compound:

. The gem-dimethyl group is benzylic. The amine is a primary isobutylamine, which is less
sterically hindered for receptor binding but the

-bulk restricts conformational flexibility of the phenyl ring.

The 3-Bromo Substituent Effect

The introduction of a bromine atom at the meta (3-) position is a critical medicinal chemistry

tactic:
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 Lipophilicity: Increases
, enhancing blood-brain barrier (BBB) penetration.

o Electronic Effect: The electron-withdrawing nature (

) deactivates the phenyl ring, potentially reducing metabolic oxidation.

e Selectivity Switch: In amphetamine SAR, 3-substitution (e.g., 3-trifluoromethyl in
fenfluramine) shifts selectivity from Dopamine/Norepinephrine Transporters (DAT/NET)
toward the Serotonin Transporter (SERT).

Chemical Synthesis Strategy

The most robust synthetic route proceeds via the alkylation of 3-bromophenylacetonitrile
followed by reduction. This method avoids the formation of regioisomers common in Friedel-
Crafts approaches.

Reaction Scheme (Graphviz)
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Figure 1: Synthetic pathway from arylacetonitrile precursor.

Detailed Protocol
Step 1: Synthesis of 2-(3-Bromophenyl)-2-methylpropanenitrile

» Reagents: 3-Bromophenylacetonitrile (1.0 eq), Sodium Hydride (60% dispersion, 2.2 eq),
Methyl lodide (2.5 eq), Anhydrous THF.

e Procedure:

o Suspend NaH in anhydrous THF under argon at 0°C.
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[e]

Dropwise add 3-bromophenylacetonitrile. Stir for 30 min to form the carbanion (solution
turns dark).

[e]

Add Methyl lodide slowly to control the exotherm.

o

Allow to warm to room temperature and stir for 12 hours.

[¢]

Quench: Carefully add saturated

[¢]

Workup: Extract with EtOAc, wash with brine, dry over

, and concentrate.

[e]

Purification: Vacuum distillation or flash chromatography (Hexanes/EtOAc 9:1).

Step 2: Reduction to Amine
» Reagents: Nitrile intermediate (1.0 eq), Borane-THF complex (1M, 3.0 eq).

e Procedure:

o

Dissolve nitrile in anhydrous THF.
o Add

at 0°C. Reflux for 4 hours.

o Hydrolysis: Cool to 0°C, slowly add MeOH, then 6M HCI. Reflux for 1 hour to break the
boron-amine complex.

o lIsolation: Basify with NaOH to pH 12, extract with DCM.

o Salt Formation: Dissolve the oil in diethyl ether and add 2M HCI in ether. Filter the white
precipitate.[1]

Pharmacological Profiling & SAR
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The 2-(3-bromophenyl)-2-methylpropylamine scaffold exhibits a distinct pharmacological profile
compared to its

-methylated counterparts.

Mechanism of Action

Based on structural analogs (e.g., phentermine, chlorphentermine) and TAARL1 ligand studies:

o Monoamine Transporter Substrate: The compound acts as a substrate-type releaser at NET
and SERT. The 3-bromo substitution significantly enhances SERT affinity relative to the
unsubstituted analog.

o TAAR1 Agonism:

-substituted phenethylamines are privileged scaffolds for Trace Amine Associated Receptor 1
(TAARL1). Activation of TAAR1 modulates dopaminergic firing, potentially offering
antipsychotic or anti-addictive properties without psychostimulant abuse potential.

: Activity Relationship (SAR) Tab!
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Figure 2: Dual mechanism of action involving TAARL1 activation and SERT-mediated release.

Experimental Validation Protocols
In Vitro Binding Assay (Radioligand Displacement)

To validate the affinity of the 3-bromo analog, use the following standard protocol:

e Target: Human SERT (HEK293 cells expressing hSERT).
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e Radioligand:

-Citalopram (for uptake inhibition) or
-5-HT (for release).

e Protocol:

[¢]

Incubate membrane preparations with 2 nM

-Citalopram and varying concentrations of the test compound (

to

M).

o Incubate for 60 min at 25°C in Tris-HCI buffer containing 120 mM NacCl.
o Terminate by rapid filtration over GF/B filters pre-soaked in 0.5% PEI.

o Measure radioactivity via liquid scintillation counting.

o Data Analysis: Calculate

and

using non-linear regression (Cheng-Prusoff equation).

Safety & Handling

e Hazard: The compound is a potent bioactive amine. Handle as a potential irritant and
neuroactive agent.

o Storage: Store the HCI salt at -20°C, desiccated. Solutions in DMSO are stable for 1 month
at -20°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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